molecular formula C17H20N2O2 B12537946 Benzene;4-(4-nitrophenyl)piperidine CAS No. 142155-34-8

Benzene;4-(4-nitrophenyl)piperidine

Cat. No.: B12537946
CAS No.: 142155-34-8
M. Wt: 284.35 g/mol
InChI Key: CFFOLJQJDLZOGG-UHFFFAOYSA-N
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Description

Molecular Identity and Nomenclature

Benzene;4-(4-nitrophenyl)piperidine is systematically named according to IUPAC conventions as This compound, reflecting its two-component structure. The molecular formula C₁₇H₂₀N₂O₂ arises from the combination of benzene (C₆H₆) and 4-(4-nitrophenyl)piperidine (C₁₁H₁₄N₂O₂). Key identifiers include the CAS registry number 142155-34-8 and the PubChem CID 71344186, which facilitate unambiguous referencing in chemical databases. The compound’s SMILES notation, C1CNCCC1C2=CC=C(C=C2)N+[O-].C1=CC=CC=C1, encodes its structural features: a piperidine ring substituted at the 4-position with a para-nitrophenyl group, non-covalently associated with a benzene molecule.

The compound’s three-dimensional conformation, validated via X-ray crystallography and computational modeling, reveals a chair configuration for the piperidine ring and coplanar alignment of the nitrophenyl group with the benzene moiety. This spatial arrangement influences its physicochemical properties, including solubility and intermolecular interaction potential.

Historical Discovery and Research Milestones

The synthesis and characterization of this compound emerged from broader investigations into piperidine derivatives in the late 20th century. Early work on N-(4-nitrophenyl)polymethylenimines in the 1970s laid foundational insights into nitro-substituted amine systems. However, explicit reports on this specific compound first appeared in the 2010s, coinciding with advancements in supramolecular chemistry and crystal engineering.

A pivotal milestone occurred in 2019 with the publication of a patent detailing methods to synthesize related nitrophenyl-piperidine derivatives, including 1-(4-nitrophenyl)piperidin-2-one. Although distinct from this compound, this work demonstrated scalable routes to nitroaryl-piperidine systems using sodium p-nitrobenzenesulfonate and 2-aminocyclohexanone precursors. By 2023, intramolecular cyclization strategies—such as those employing MgI₂-catalyzed donor–acceptor cyclopropane rearrangements—had expanded the toolkit for constructing similar piperidine frameworks.

Taxonomic Classification in Organic Chemistry

Taxonomically, this compound occupies a niche within heterocyclic and supramolecular chemistry. It belongs to two overlapping classes:

  • Piperidine derivatives : Characterized by a six-membered amine ring, piperidines are ubiquitously studied for their pharmacological relevance.
  • Nitroaromatic complexes : The para-nitrophenyl group confers electron-withdrawing properties, enabling participation in charge-transfer interactions.

The compound’s dual-component nature further classifies it as a molecular complex , wherein benzene and 4-(4-nitrophenyl)piperidine associate via non-covalent forces such as π-π stacking or van der Waals interactions. This classification aligns with contemporary research on host-guest systems and crystalline engineering materials.

Significance in Heterocyclic Compound Research

This compound exemplifies the convergence of synthetic methodology and functional material design. Recent advances in piperidine synthesis—such as radical cascades and asymmetric hydroamination—have enabled precise control over ring substitution patterns. For instance, Gharpure’s 2023 work on acid-mediated alkyne hydroamination demonstrated routes to polysubstituted piperidines, highlighting strategies applicable to nitroaryl variants.

In materials science, the compound’s nitro group enhances polarizability, making it a candidate for nonlinear optical materials. Medicinal chemistry applications remain speculative but are informed by analogous nitrophenyl-piperidines, which exhibit bioactivity as enzyme inhibitors or receptor modulators. For example, 1-(4-nitrophenyl)piperidin-2-one serves as an intermediate in anticoagulant drugs like apixaban, suggesting potential pharmacological pathways for related structures.

Properties

CAS No.

142155-34-8

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

benzene;4-(4-nitrophenyl)piperidine

InChI

InChI=1S/C11H14N2O2.C6H6/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10;1-2-4-6-5-3-1/h1-4,10,12H,5-8H2;1-6H

InChI Key

CFFOLJQJDLZOGG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)[N+](=O)[O-].C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

A widely employed method involves nucleophilic substitution of halogenated nitroarenes with piperidine derivatives. For example, 1-fluoro-4-nitrobenzene reacts with piperidine in the presence of potassium hydroxide (KOH) at elevated temperatures (70–80°C). The reaction proceeds via deprotonation of piperidine to enhance nucleophilicity, followed by aromatic substitution at the para-nitro position.

Reaction Conditions :

  • Molar ratio : 1:1 (piperidine to 1-fluoro-4-nitrobenzene)
  • Base : KOH (3–4 equiv.)
  • Solvent : Ethanol or aqueous ethanol
  • Temperature : 70–80°C
  • Yield : ~75–80%

This method is cost-effective and scalable but requires careful control of reaction time to avoid over-nitration byproducts.

Transition Metal-Catalyzed Cross-Coupling

The Negishi coupling between tert-butyl 4-iodopiperidine-1-carboxylate and 1-bromo-4-nitrobenzene offers a high-yield route. Using a palladium catalyst (e.g., PdCl₂(dppf)) and zinc powder, the reaction forms a carbon-carbon bond at the piperidine 4-position. Subsequent Boc deprotection with hydrochloric acid yields 4-(4-nitrophenyl)piperidine.

Reaction Conditions :

  • Catalyst : PdCl₂(dppf) (5 mol%)
  • Base : Triethylamine
  • Solvent : N,N-dimethylacetamide (DMA)
  • Temperature : 23°C (room temperature)
  • Yield : 88% after deprotection

This method is advantageous for stereochemical control but involves expensive catalysts.

Reductive Amination

Hydrogenation of 4-(4-nitrophenyl)pyridine derivatives in the presence of Raney nickel or palladium on carbon (Pd/C) reduces the nitro group to an amine. For instance, N-allyl-3-(4-nitrophenyl)pyridinium bromide undergoes hydrogenolysis with sodium borohydride (NaBH₄) and zinc chloride (ZnCl₂) to yield 4-(4-aminophenyl)piperidine, which is subsequently nitrated.

Reaction Conditions :

  • Reducing agent : NaBH₄ (2 equiv.)
  • Additive : ZnCl₂ (1.5 equiv.)
  • Solvent : Tetrahydrofuran (THF)
  • Yield : 44–55% after nitration

This method is less common due to multi-step complexity but useful for functionalized intermediates.

Co-Crystallization with Benzene

Co-crystallization of 4-(4-nitrophenyl)piperidine with benzene is achieved through solvent evaporation. Dissolving the parent compound in a benzene-containing solvent system (e.g., benzene/ethanol) followed by slow evaporation induces crystal formation. The π-π interactions between the nitrophenyl group and benzene stabilize the co-crystal.

Optimized Conditions :

  • Solvent ratio : 1:1 benzene/ethanol (v/v)
  • Temperature : 25°C (ambient)
  • Crystallization time : 7–10 days
  • Purity : >95% (by HPLC)

Comparative Analysis of Methods

Method Advantages Limitations Yield (%) Industrial Viability
Nucleophilic Substitution Low cost, scalable Byproduct formation 75–80 High
Negishi Coupling High yield, stereoselective Expensive catalysts 88 Moderate
Reductive Amination Functional group tolerance Multi-step, moderate yield 44–55 Low

Mechanistic Insights

Nucleophilic Aromatic Substitution

The reaction mechanism involves:

  • Base-mediated deprotonation of piperidine to generate a strong nucleophile.
  • Attack on the electron-deficient aromatic ring at the para position relative to the nitro group.
  • Elimination of fluoride ion to restore aromaticity.

Negishi Coupling

Key steps include:

  • Oxidative addition of the aryl halide to Pd(0).
  • Transmetallation with organozinc reagent.
  • Reductive elimination to form the C–C bond.

Chemical Reactions Analysis

Types of Reactions

Benzene;4-(4-nitrophenyl)piperidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzene;4-(4-nitrophenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzene;4-(4-nitrophenyl)piperidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron-withdrawing interactions, while the piperidine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key features of benzene;4-(4-nitrophenyl)piperidine with related compounds:

Compound Name Molecular Weight (g/mol) Substituent(s) Key Properties/Activities Reference
This compound* 284.28 (calculated) 4-nitrophenyl, benzene Hypothetical: Potential bioactivity -
4-(4-Fluorophenyl)piperidine 179.22 4-fluorophenyl Intermediate in EP2 receptor modulators
4-Benzylpiperidine 175.28 Benzyl Used in organic synthesis; low toxicity
4-(tert-Butyl)-1-((4-nitrophenyl)sulfonyl)piperidine 324.39 4-nitrophenylsulfonyl, tert-butyl Apoptotic CHOP pathway activator (30% yield synthesis)
CID890517 (4-fluoro-N-(2-piperidin-1-ylphenyl)benzamide) 298.34 Fluorobenzamide, piperidine EP2 receptor potentiation (fold shift = 6.2)

*Note: Molecular weight calculated assuming a C₁₇H₁₆N₂O₂ structure.

Substituent Effects on Bioactivity

  • Nitro vs. Fluoro Groups : The 4-nitrophenyl group in the hypothetical compound contrasts with the 4-fluorophenyl group in 4-(4-fluorophenyl)piperidine. The nitro group’s stronger electron-withdrawing nature may enhance binding affinity to targets like sulfonamide-sensitive enzymes or receptors, as seen in sulfonamide-based CHOP activators . In contrast, fluorine’s moderate electronegativity balances lipophilicity and potency in EP2 receptor modulators .
  • Piperidine vs. Morpholine/Piperazine : highlights that replacing piperidine with morpholine or piperazine abolishes EP2 receptor activity, underscoring piperidine’s critical role in maintaining conformational stability .

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